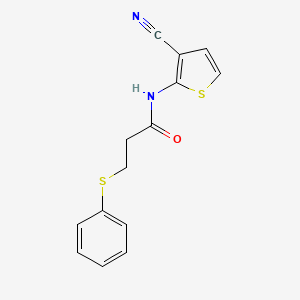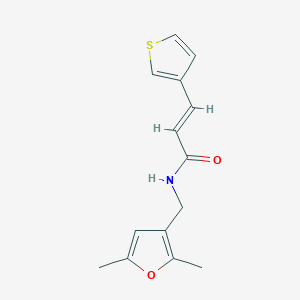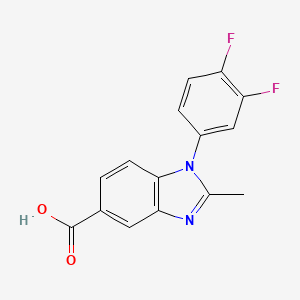
N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide" is a chemical entity that appears to be related to various research areas, including organic synthesis and medicinal chemistry. Although none of the provided papers directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves the use of butyllithium to generate dianions, which can then react with electrophiles to produce cyclopropanes with high stereoselectivity . Another synthesis method describes the formation of N-aryl-N-(triorganostannyl)cyanamides through a novel reaction with aryl isothiocyanates or aryl isocyanates . These methods suggest that the synthesis of "this compound" could potentially involve similar reagents and steps, such as the use of butyllithium or triorganostannyl groups to introduce the cyano and thiophenyl functionalities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, NMR, and IR spectroscopy . These studies reveal details about the molecular conformations and the presence of intramolecular hydrogen bonding, which could be relevant to the structure of "this compound". The disordered nature of some molecules and the impact of substituents on the overall molecular geometry are also discussed .
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes the ability to undergo further reactions with aldehydes and ketones to produce stable γ-hydroxy amides . Additionally, the immunomodulating activity of some N-aryl propanamides suggests that they can interact with biological systems, potentially leading to the development of new pharmaceutical agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of halogen atoms and other substituents can affect the crystal system and space group of the compounds . The weak hydrogen bonding interactions among molecules can lead to the formation of various dimensional structures, which could be indicative of the properties of "this compound" . The biological activity of these compounds, such as anti-Mycobacterium activity, also highlights their potential as bioactive molecules .
科学的研究の応用
Synthesis and Chemical Reactivity
One of the primary applications of N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide and related compounds is in the synthesis of functionalized molecules, including cyclopropanes and benzonitriles. For example, Kazuhiko Tanaka, Keizaburo Minami, and A. Kaji (1987) developed a stereoselective synthesis method for cyclopropanes using a related compound, highlighting its utility in producing cyclopropanes with high stereoselectivity (Chemistry Letters). Additionally, P. Anbarasan, H. Neumann, and M. Beller (2011) described a benign electrophilic cyanation method for synthesizing various benzonitriles from aryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide, showcasing the efficiency of this methodology in generating pharmaceutical intermediates (Chemistry).
Medicinal Chemistry Applications
In medicinal chemistry, compounds with structural similarities to this compound have shown promising immunomodulating activities. G. Doria, A. Isetta, and colleagues (1991) synthesized a series of related compounds and evaluated their effects on macrophage cytotoxicity and antibacterial defenses in mice. One specific compound demonstrated effectiveness in preventing adjuvant-induced arthritis in rats, suggesting potential for therapeutic applications (Farmaco).
Molecular Engineering for Solar Cell Applications
In the field of renewable energy, Sanghoon Kim, Jae Kwan Lee, and colleagues (2006) explored the engineering of organic sensitizers for solar cell applications. They developed novel organic sensitizers with functionalized unsymmetrical structures, demonstrating high efficiency in converting photon energy to electrical energy when anchored onto TiO2 films. This research highlights the potential of utilizing similar chemical frameworks in designing efficient solar cell components (Journal of the American Chemical Society).
特性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c15-10-11-6-8-19-14(11)16-13(17)7-9-18-12-4-2-1-3-5-12/h1-6,8H,7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVGWZSGWRTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)
![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2520567.png)
![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)
![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2520573.png)


![2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2520578.png)

![2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2520581.png)
![5-Chloro-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2520582.png)
